molecular formula C4H5BrCl2O2 B13992675 Methyl 2-bromo-2,3-dichloropropanoate CAS No. 5440-99-3

Methyl 2-bromo-2,3-dichloropropanoate

Cat. No.: B13992675
CAS No.: 5440-99-3
M. Wt: 235.89 g/mol
InChI Key: VLOFZLUZKNKBBZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2,3-dichloropropanoate is an organic compound with the molecular formula C4H5BrCl2O2. It is a halogenated ester that contains bromine and chlorine atoms, making it a compound of interest in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2,3-dichloropropanoate can be synthesized through the halogenation of methyl 2,3-dichloropropionate. The reaction involves the addition of bromine to the compound under controlled conditions. The process typically requires a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2,3-dichloropropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2,3-dichloropropanoate is used in various scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-bromo-2,3-dichloropropanoate involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, forming new bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dichloropropanoate: Similar structure but lacks the bromine atom.

    Methyl 2-bromo-2-methylpropanoate: Contains a methyl group instead of chlorine atoms.

    Methyl 2,3-dibromopropanoate: Contains two bromine atoms instead of chlorine

Uniqueness

Methyl 2-bromo-2,3-dichloropropanoate is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity patterns. This dual halogenation allows for a wider range of chemical transformations compared to compounds with only one type of halogen .

Properties

CAS No.

5440-99-3

Molecular Formula

C4H5BrCl2O2

Molecular Weight

235.89 g/mol

IUPAC Name

methyl 2-bromo-2,3-dichloropropanoate

InChI

InChI=1S/C4H5BrCl2O2/c1-9-3(8)4(5,7)2-6/h2H2,1H3

InChI Key

VLOFZLUZKNKBBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCl)(Cl)Br

Origin of Product

United States

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